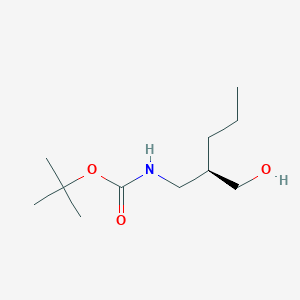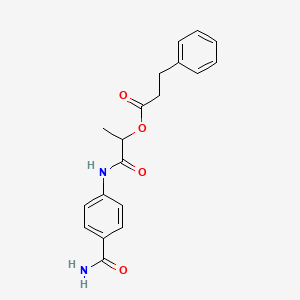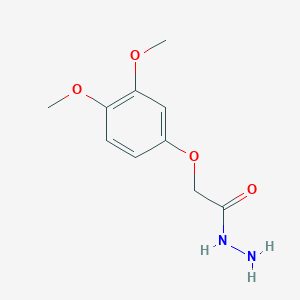
Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(1H-imidazol-1-yl)aniline is a compound that features both bromine and imidazole functional groups. The presence of these groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research. The imidazole ring, in particular, is known for its biological activity and is a common motif in many pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline typically involves the bromination of 4-(1H-imidazol-1-yl)aniline. This can be achieved through the reaction of 4-(1H-imidazol-1-yl)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like recrystallization and chromatography are likely used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-(1H-imidazol-1-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives .
Applications De Recherche Scientifique
2,6-Dibromo-4-(1H-imidazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline is not fully understood. it is believed that the imidazole ring interacts with various biological targets, including enzymes and receptors. The bromine atoms may also play a role in modulating the compound’s activity by affecting its electronic properties .
Comparaison Avec Des Composés Similaires
- 2,4-Dibromo-1H-imidazole
- 2,5-Dibromo-1H-imidazole
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Comparison: Compared to these similar compounds, 2,6-dibromo-4-(1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at the 2 and 6 positions of the aniline ring distinguishes it from other dibromo-imidazole derivatives .
Propriétés
Numéro CAS |
647835-36-7 |
|---|---|
Formule moléculaire |
C9H7Br2N3 |
Poids moléculaire |
316.98 g/mol |
Nom IUPAC |
2,6-dibromo-4-imidazol-1-ylaniline |
InChI |
InChI=1S/C9H7Br2N3/c10-7-3-6(4-8(11)9(7)12)14-2-1-13-5-14/h1-5H,12H2 |
Clé InChI |
AWKKDMAXKLEGPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C2=CC(=C(C(=C2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
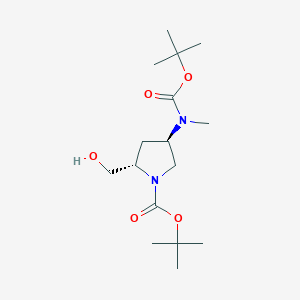
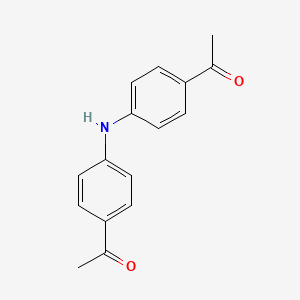
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
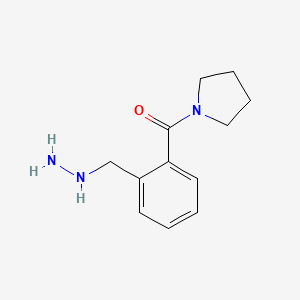
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
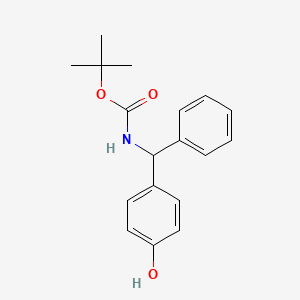

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
